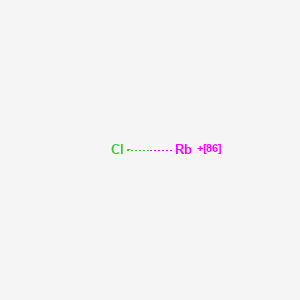

Rubidium chloride Rb 86

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rubidium chloride Rb 86 is a radioactive isotope of rubidium chloride, a chemical compound with the formula RbCl. This alkali metal halide salt is composed of rubidium and chlorine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine due to its radioactive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rubidium chloride can be synthesized through the reaction of rubidium hydroxide with hydrochloric acid, followed by recrystallization to obtain pure rubidium chloride . The reaction is as follows:

RbOH+HCl→RbCl+H2O

Industrial Production Methods

In industrial settings, rubidium chloride is often produced as a byproduct of lithium production. The process involves the extraction of rubidium from lepidolite or pollucite ores, followed by purification and conversion to rubidium chloride .

Análisis De Reacciones Químicas

Types of Reactions

Rubidium chloride undergoes various chemical reactions, including:

Oxidation and Reduction: Rubidium chloride can participate in redox reactions, where rubidium can be oxidized to rubidium ions.

Substitution: Rubidium chloride can undergo substitution reactions with other halides to form different rubidium halides.

Common Reagents and Conditions

Common reagents used in reactions with rubidium chloride include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid). The reactions typically occur under standard laboratory conditions .

Major Products Formed

The major products formed from reactions involving rubidium chloride include other rubidium halides (e.g., rubidium bromide, rubidium iodide) and rubidium hydroxide .

Aplicaciones Científicas De Investigación

Rubidium chloride Rb 86 has several scientific research applications:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in studies of ion transport and cellular uptake due to its similarity to potassium ions.

Industry: Applied in the production of specialized glasses and in the calibration of scientific instruments.

Mecanismo De Acción

Rubidium chloride Rb 86 mimics the behavior of potassium ions due to its similar ionic radius. It is rapidly absorbed by cells and participates in the sodium-potassium ion exchange pumps present in cell membranes. This mechanism allows it to be used effectively in medical imaging to assess blood flow and cellular activity .

Comparación Con Compuestos Similares

Rubidium chloride Rb 86 can be compared with other similar compounds, such as:

Rubidium fluoride (RbF): Another rubidium halide used in various chemical applications.

Rubidium bromide (RbBr): Similar to rubidium chloride but with bromine instead of chlorine.

Rubidium iodide (RbI): Used in similar applications but with iodine as the halide.

This compound is unique due to its radioactive properties, making it particularly valuable in medical imaging and research applications .

Propiedades

Número CAS |

21031-72-1 |

|---|---|

Fórmula molecular |

ClRb |

Peso molecular |

121.36 g/mol |

Nombre IUPAC |

rubidium-86(1+);chloride |

InChI |

InChI=1S/ClH.Rb/h1H;/q;+1/p-1/i;1+1 |

Clave InChI |

FGDZQCVHDSGLHJ-IEOVAKBOSA-M |

SMILES isomérico |

[Cl-].[86Rb+] |

SMILES canónico |

[Cl-].[Rb+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)

![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)